Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
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Overview
Description
Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a carbanilic acid moiety, a butoxy group, and a hexahydro-1H-azepin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves multiple steps. The process typically begins with the preparation of carbanilic acid, followed by the introduction of the butoxy group and the hexahydro-1H-azepin-1-yl group. The final step involves the formation of the hydrochloride salt.
Preparation of Carbanilic Acid: This step involves the reaction of aniline with carbon dioxide under high pressure and temperature to form carbanilic acid.
Introduction of Butoxy Group: The carbanilic acid is then reacted with butanol in the presence of a strong acid catalyst to introduce the butoxy group.
Formation of Hexahydro-1H-azepin-1-yl Group: The intermediate product is then reacted with hexahydro-1H-azepine under controlled conditions to form the desired ester.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Uniqueness
Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
60558-09-0 |
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Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-2-3-14-23-18-10-8-9-17(16-18)20-19(22)24-15-13-21-11-6-4-5-7-12-21;/h8-10,16H,2-7,11-15H2,1H3,(H,20,22);1H |
InChI Key |
ZUIARVUMQPKBDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
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